molecular formula C17H14ClN7O4S B4752320 4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole

4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole

Cat. No.: B4752320
M. Wt: 447.9 g/mol
InChI Key: IGCNLSJSRAIELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole is a complex organic compound that features multiple pyrazole rings, a nitrophenyl group, and a sulfonyl group. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole typically involves multi-step organic reactions. The starting materials might include chlorinated pyrazole derivatives, nitrophenyl sulfonyl chlorides, and methylated pyrazoles. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors designed to handle the specific requirements of each step. This includes maintaining precise temperature control, using appropriate solvents, and ensuring efficient mixing and reaction times. Purification processes such as crystallization, distillation, or chromatography would be employed to isolate the final product.

Properties

IUPAC Name

4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN7O4S/c1-22-9-11(7-19-22)16-15(18)17(12-8-20-23(2)10-12)24(21-16)30(28,29)14-5-3-13(4-6-14)25(26)27/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCNLSJSRAIELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C(=NN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN(N=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole
Reactant of Route 2
Reactant of Route 2
4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole
Reactant of Route 3
Reactant of Route 3
4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole
Reactant of Route 4
Reactant of Route 4
4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole
Reactant of Route 5
4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole
Reactant of Route 6
4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.